5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione
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Overview
Description
5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho2,1-fbenzofuran-3,6-dione is a complex organic compound with the molecular formula C₂₀H₂₂O₆
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho2,1-fbenzofuran-3,6-dione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the naphthofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho2,1-fbenzofuran-3,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho2,1-fbenzofuran-3,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho2,1-fbenzofuran-3,6-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Signal transduction: Modulating signaling pathways involved in cell growth and differentiation.
DNA interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,10a-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,4a,5,6,6a,7,11,11a-decahydronaphtho 2,1-fbenzofuran-9-one .
- 5,7,11-trihydroxy-4,4,9,11b-tetramethyl-2,3-dihydro-1H-naphtho 2,1-fbenzofuran-6-one .
Uniqueness
5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho2,1-fbenzofuran-3,6-dione is unique due to its specific arrangement of hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C20H20O6 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5,7,11-trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione |
InChI |
InChI=1S/C20H20O6/c1-8-7-9-13(22)11-12(15(24)17(9)26-8)20(4)6-5-10(21)19(2,3)18(20)16(25)14(11)23/h7,22,24-25H,5-6H2,1-4H3 |
InChI Key |
HFFLVZDJWZPGCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(C(=C2O1)O)C4(CCC(=O)C(C4=C(C3=O)O)(C)C)C)O |
Origin of Product |
United States |
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